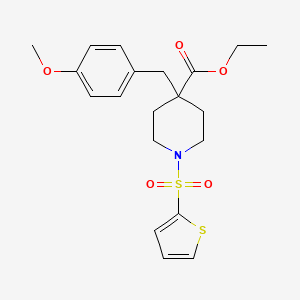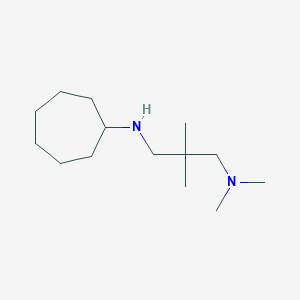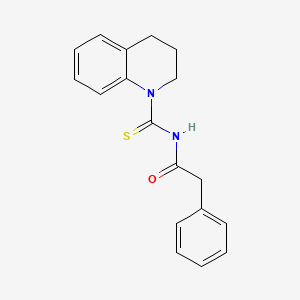![molecular formula C17H19IO3 B4958075 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)
1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene is a chemical compound that is commonly used in scientific research. This compound is also known as GW-501516 and is classified as a selective androgen receptor modulator (SARM). The compound has been found to have a wide range of potential applications in scientific research, including in the areas of cancer research, metabolic disorders, and cardiovascular disease.
Mechanism of Action
The mechanism of action of 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene is not well understood. However, it is believed that the compound works by binding to and activating the androgen receptor. This activation leads to changes in gene expression, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene has been found to have a number of biochemical and physiological effects. Studies have shown that the compound can increase muscle mass and strength, improve insulin sensitivity, and reduce inflammation. Additionally, the compound has been found to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene in lab experiments is its high potency. The compound has been found to be effective at very low concentrations, which makes it an ideal tool for studying the effects of androgen receptor activation. However, one of the main limitations of using this compound is its potential for off-target effects. Because the compound can activate the androgen receptor, it may also have unintended effects on other physiological systems.
Future Directions
There are a number of potential future directions for research on 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene. One area of research that is particularly promising is the use of the compound in the treatment of metabolic disorders. Studies have shown that the compound can improve insulin sensitivity and reduce inflammation, which could make it an effective treatment for conditions such as obesity and type 2 diabetes. Additionally, the compound may have potential applications in the treatment of cardiovascular disease and other conditions that are associated with inflammation and oxidative stress.
Conclusion
In conclusion, 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene is a chemical compound that has a wide range of potential applications in scientific research. The compound has been found to have a number of biochemical and physiological effects, including the ability to increase muscle mass and strength, improve insulin sensitivity, and reduce inflammation. While there are some limitations to the use of this compound in lab experiments, its high potency and potential for therapeutic applications make it an important tool for researchers in a variety of fields.
Synthesis Methods
The synthesis of 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the use of organic synthesis techniques. The process involves the use of various reagents and solvents to create the final product.
Scientific Research Applications
1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that 1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene has the potential to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-19-16-5-4-6-17(13-16)21-12-3-2-11-20-15-9-7-14(18)8-10-15/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQJMMWQSFFMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-[4-(3-methoxyphenoxy)butoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4957996.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)



![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)
![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)

![(5S)-5-[(benzyl{[2-(2-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4958071.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)